molecular formula C12H15N3S2 B1440174 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine CAS No. 1040631-46-6

1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine

Cat. No.: B1440174
CAS No.: 1040631-46-6
M. Wt: 265.4 g/mol
InChI Key: XDSKNKNMSTWIQO-UHFFFAOYSA-N
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Description

1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine is a heterocyclic compound that features a thiazole ring fused with a thiophene ring and a piperazine moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution at the piperazine moiety can yield a variety of substituted piperazines .

Scientific Research Applications

Acetylcholinesterase Inhibition

Research indicates that compounds similar to 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine exhibit potential as acetylcholinesterase inhibitors. This mechanism is critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. The structural components of the compound may facilitate binding to the active site of the enzyme, enhancing its efficacy in modulating neurotransmitter levels.

Antimicrobial Activity

The compound's thiazole derivative structure suggests significant antimicrobial properties. Studies have shown that thiazole derivatives can disrupt microbial cell function and enhance membrane permeability. This activity is crucial in developing new antimicrobial agents against resistant bacterial strains.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of thiazole derivatives on neuronal cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against cancer cells while preserving normal cell viability. This dual action presents a promising avenue for developing neuroprotective agents .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, synthesized thiazole derivatives were tested against various bacterial strains. The findings demonstrated that certain derivatives showed moderate to good activity against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
2-(2,3,5-trichlorophenyl)-1,3-thiazoleThiazole DerivativeAcetylcholinesterase Inhibition
SuprofenThiophene DerivativeAnti-inflammatory
ArticaineThiophene DerivativeLocal Anesthetic

The comparison highlights the unique properties of this compound due to its specific combination of rings that impart distinct biological activities compared to other derivatives.

Mechanism of Action

The mechanism of action of 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Uniqueness: 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine is unique due to its combination of a thiazole ring, thiophene ring, and piperazine moiety, which imparts a distinct set of chemical and biological properties.

Biological Activity

1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine (CAS No. 1040631-46-6) is a heterocyclic compound that combines a thiazole ring with a thiophene ring and a piperazine moiety. This unique structural configuration suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features the following structural characteristics:

  • IUPAC Name: 2-(piperazin-1-ylmethyl)-4-thiophen-2-yl-1,3-thiazole
  • Molecular Formula: C12H15N3S2
  • Molecular Weight: 253.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The thiazole and piperazine moieties may facilitate binding to the active site of the enzyme, enhancing the compound's efficacy.
  • Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties. The presence of the thiophene ring may contribute to this activity by enhancing membrane permeability and disrupting microbial cell function .
  • Antioxidant Properties : Compounds with similar structures have exhibited antioxidant activities, potentially offering protective effects against oxidative stress-related diseases .

Biological Activity Evaluation

Numerous studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities Related to Thiazole Derivatives

Activity TypeExample CompoundIC50 Value (µM)Reference
Acetylcholinesterase Inhibition4-(benzo[d]thiazole) phenols2.7
AntimicrobialVarious thiazole derivativesVaries
AntioxidantBenzopyronesVaries

Case Study 1: Acetylcholinesterase Inhibition

In a study evaluating a series of thiazole-based compounds for their acetylcholinesterase inhibitory activity, several derivatives exhibited significant inhibition with IC50 values ranging from 2.7 µM to higher concentrations depending on structural modifications. These findings suggest that similar modifications in this compound could enhance its inhibitory potential against acetylcholinesterase .

Case Study 2: Antimicrobial Activity

Research has shown that thiazole derivatives possess notable antimicrobial properties against various bacterial strains. For instance, compounds exhibiting a similar thiazole structure demonstrated effective inhibition of bacterial growth, indicating potential for development as antimicrobial agents .

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-4-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-2-11(16-7-1)10-9-17-12(14-10)8-15-5-3-13-4-6-15/h1-2,7,9,13H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSKNKNMSTWIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=CS2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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